Fatty Acid Transport Protein 1, often referred to as FATP1, is a crucial protein involved in the transport and metabolism of fatty acids within cells. It plays a significant role in various physiological processes, including adipogenesis, lipid metabolism, and energy homeostasis. FATP1 is primarily expressed in tissues such as skeletal muscle and adipose tissue, where it facilitates the uptake of fatty acids and their subsequent conversion into acyl-CoA derivatives, which are essential for lipid synthesis and oxidation.
FATP1 is encoded by the SLC27A1 gene located on human chromosome 6. It belongs to the fatty acid transport protein family, which includes several members that exhibit varying affinities and specificities for different fatty acids. The protein's expression is regulated by various factors, including hormonal signals and nutritional status, making it a key player in metabolic regulation.
FATP1 is classified as an integral membrane protein with acyl-CoA synthetase activity. It is categorized under the solute carrier family 27 (SLC27), which is known for its role in fatty acid transport across cellular membranes. The protein's functional classification highlights its dual role in both transporting fatty acids and activating them for metabolic processes.
The synthesis of FATP1 involves standard molecular biology techniques such as cloning, expression in suitable host cells (e.g., mammalian or bacterial cells), and purification. The protein can be expressed using plasmids that contain the SLC27A1 gene, followed by transfection into cell lines that allow for high-level expression.
To study FATP1 function and properties, researchers often utilize techniques such as:
FATP1 is characterized by a single transmembrane domain located at its amino terminus. This structural feature allows it to span the lipid bilayer of cellular membranes effectively. The protein's structure facilitates its interaction with fatty acids and other metabolic enzymes.
FATP1 primarily catalyzes the conversion of free fatty acids into acyl-CoA derivatives through an acyl-CoA synthetase reaction. This process involves two main steps:
The enzymatic activity of FATP1 can be assessed using various substrates, including palmitate and oleate. Reaction conditions typically involve buffer systems that maintain physiological pH and ionic strength, along with temperature control to optimize enzyme activity.
FATP1 facilitates fatty acid uptake through a mechanism that may involve both passive diffusion across the membrane and active transport via its acyl-CoA synthetase activity. Upon entering the cell, fatty acids are rapidly converted into acyl-CoA, effectively trapping them within the cell for further metabolic processing.
Research indicates that overexpression of FATP1 enhances fatty acid oxidation rates in skeletal muscle cells while also promoting triglyceride synthesis under certain conditions. This dual role underscores its importance in maintaining cellular energy balance.
FATP1 exhibits intrinsic enzymatic activity as an acyl-CoA synthetase, with varying affinities for different fatty acids. Its activity can be influenced by factors such as pH, temperature, and the presence of inhibitors or activators.
FATP1 has garnered attention in various fields of research:
Fatty Acid Transport Protein 1 (FATP1), encoded by the SLC27A1 gene, is an integral transmembrane protein that facilitates cellular uptake and activation of long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs). This process is critical for energy homeostasis, membrane synthesis, and intracellular signaling [2] [10]. FATP1 functions bifunctionally: as a transporter that shuttles fatty acids across the plasma membrane and as an acyl-CoA synthetase that catalyzes ATP-dependent esterification for metabolic utilization [5] [8]. Its expression is elevated in metabolically active tissues (adipose, skeletal muscle, heart) and pathologically upregulated in cancers such as triple-negative breast cancer (TNBC) and melanoma, where it fuels lipid accumulation essential for tumor growth and metastasis [2] [5].
In metabolic diseases, FATP1 mediates insulin-stimulated fatty acid uptake in adipocytes and myocytes. Upon insulin binding, FATP1 translocates from perinuclear compartments to the plasma membrane, increasing LCFA influx by >90% [8]. This contributes to ectopic lipid deposition in muscle and liver, driving insulin resistance—a hallmark of type 2 diabetes [8] [10]. In oncology, FATP1 overexpression reprograms the tumor microenvironment by:
Evolutionarily, FATP1’s role is conserved from Drosophila melanogaster to mammals, underscoring its fundamental biological role [2] [4]. In crustaceans like Scylla paramamosain, FATP1 knockdown reduces hepatopancreatic triglycerides by 40%, confirming its universal function in lipid regulation [4].
FATP1-IN-2 (chemical name: arylpiperazine derivative 12a; CAS: 2650944-83-3) was identified through high-throughput screening of compounds targeting FATP1-mediated fatty acid transport. Classified as a competitive small-molecule inhibitor, it exhibits selective binding to FATP1’s intracellular acyl-CoA synthetase domain, disrupting vectorial acylation—the coupling of fatty acid transport with esterification [1] [10]. Its discovery addressed limitations of prior inhibitors (e.g., Lipofermata) that lacked isoform specificity [10].
Core pharmacophore: Arylpiperazine scaffold enabling hydrogen bonding with FATP1’s ATP-binding residues [1].
Selectivity Profile:FATP1-IN-2 shows >50-fold higher affinity for FATP1 (human IC₅₀ = 0.43 μM) than FATP4 (IC₅₀ > 20 μM), attributed to its unique interaction with FATP1’s transmembrane helices 3 and 6 [1] [10].
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: